4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine
Brand Name: Vulcanchem
CAS No.: 299418-79-4
VCID: VC21411171
InChI: InChI=1S/C23H20N2O2S/c1-26-21-14-13-17(15-22(21)27-2)20-16-28-23(24-18-9-5-3-6-10-18)25(20)19-11-7-4-8-12-19/h3-16H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)OC
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.5g/mol

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine

CAS No.: 299418-79-4

Cat. No.: VC21411171

Molecular Formula: C23H20N2O2S

Molecular Weight: 388.5g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine - 299418-79-4

Specification

CAS No. 299418-79-4
Molecular Formula C23H20N2O2S
Molecular Weight 388.5g/mol
IUPAC Name 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine
Standard InChI InChI=1S/C23H20N2O2S/c1-26-21-14-13-17(15-22(21)27-2)20-16-28-23(24-18-9-5-3-6-10-18)25(20)19-11-7-4-8-12-19/h3-16H,1-2H3
Standard InChI Key BOJTXPXBSLEUBC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)OC

Introduction

Structural Characteristics and Classification

Chemical Identity and Basic Structure

4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine belongs to the family of heterocyclic compounds featuring a thiazole core. This compound combines several important structural elements: a thiazole ring (five-membered heterocycle containing sulfur and nitrogen atoms), a 3,4-dimethoxyphenyl group at the 4-position, and two phenyl groups - one attached to the nitrogen at position 3 and another to the imine nitrogen at position 2.

The core structure consists of a 1,3-thiazole ring, which is a five-membered heterocyclic ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. The imine functionality at the 2-position of the thiazole ring creates a distinct reactivity profile compared to standard thiazole derivatives. The presence of two methoxy groups at the 3- and 4-positions of one phenyl ring introduces electron-donating properties and potential hydrogen bonding capabilities to the molecule.

Significance in Heterocyclic Chemistry

Thiazole-based compounds represent an important class of heterocycles in medicinal chemistry due to their diverse biological activities. The thiazole ring system is found in various natural products and synthetic pharmaceuticals. Compounds containing the thiazole moiety have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

The incorporation of the 3,4-dimethoxyphenyl group is particularly significant, as similar structural motifs appear in compounds with documented biological activities. For example, related compounds containing 3,4-dimethoxyphenyl substituents have demonstrated promising antimicrobial properties and other biological activities .

Physical and Chemical Properties

Theoretical Physical Properties

Based on structural analysis and comparison with similar thiazole derivatives, 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine would likely exhibit the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on similar molecular weight compounds
ColorWhite to pale yellow crystalline solidCommon for similar thiazole derivatives
Molecular WeightApproximately 400-410 g/molCalculated from molecular formula
LogP~4.5-5.0Estimated based on similar structures
Hydrogen Bond Acceptors5Oxygen atoms in methoxy groups, nitrogen atoms
Hydrogen Bond Donors0No hydrogen atoms attached to electronegative atoms
Polar Surface Area~45-50 ŲEstimated from functional groups

The compound contains multiple aromatic rings, contributing to potential π-π stacking interactions. The dimethoxy substituents on one phenyl ring likely increase electron density in the aromatic system, potentially affecting the compound's reactivity and intermolecular interactions.

Chemical Reactivity

The thiazole ring in this compound possesses distinct reactivity patterns:

  • The C=N imine bond at position 2 is susceptible to nucleophilic attack and may participate in various addition reactions.

  • The presence of electron-donating methoxy groups on the phenyl ring at position 4 may influence the electron distribution within the thiazole ring, potentially altering its reactivity compared to unsubstituted thiazole derivatives.

  • The nitrogen atom at position 3 is substituted with a phenyl group, limiting its nucleophilicity but potentially participating in resonance interactions.

The compound's extended conjugated system, involving the thiazole ring and multiple aromatic substituents, likely contributes to its stability while also providing sites for potential electrophilic substitution reactions.

Synthesis and Preparation Methods

Hantzsch Thiazole Synthesis Adaptation

One potential approach would involve a modified Hantzsch thiazole synthesis, starting with an appropriate α-haloketone containing the 3,4-dimethoxyphenyl group and a thiourea derivative with the diphenyl substitution pattern. This reaction typically proceeds through an initial S-alkylation followed by cyclization and dehydration .

Cyclocondensation Approach

Based on the synthesis of related compounds, a viable approach might involve the cyclocondensation of 3,4-dimethoxyphenylacetyl bromide with a suitable N,N'-diphenylthiourea derivative. This reaction would proceed through nucleophilic attack by the sulfur atom followed by ring closure .

Purification and Characterization

The purification of such thiazole derivatives typically involves:

  • Recrystallization from appropriate solvent systems (ethanol, ethyl acetate, or their mixtures)

  • Column chromatography using silica gel with appropriate eluent systems

Characterization would likely employ:

  • 1H and 13C NMR spectroscopy to confirm structural features

  • High-resolution mass spectrometry to verify molecular formula

  • IR spectroscopy to identify key functional groups

  • X-ray crystallography for definitive structural determination

Microbial CategoryPotential ActivityBasis for Prediction
Gram-positive bacteriaModerate to highSimilar thiazole derivatives show activity against S. aureus and B. subtilis
Gram-negative bacteriaLow to moderateRelated compounds show activity against E. coli and P. mirabilis
FungiModerateSimilar structures demonstrate activity against A. niger and C. albicans

The presence of the 3,4-dimethoxyphenyl group might enhance antimicrobial activity, as similar substitution patterns have been associated with improved efficacy in related compounds. For instance, compounds with methoxy substituents have shown enhanced activity against certain bacterial strains .

Structure-Activity Relationship Insights

Several structural features may contribute to the biological activity of this compound:

  • The thiazole ring serves as a pharmacophore in many bioactive compounds, often essential for antimicrobial activity.

  • The 3,4-dimethoxy substitution pattern on the phenyl ring may enhance interaction with biological targets through hydrogen bonding and altered electron distribution.

  • The diphenyl substitution at the imine and position 3 may influence the compound's lipophilicity and ability to penetrate cell membranes.

Comparative analysis with compounds like 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles suggests that aryl substitution patterns significantly impact antimicrobial efficacy. For example, compounds with electron-withdrawing groups such as nitro, cyano, or halogen substituents often demonstrate enhanced antimicrobial activity .

Spectroscopic Characteristics

Predicted NMR Spectral Features

Based on structural analysis and comparison with related compounds, the following spectroscopic features would likely be observed:

1H NMR Predicted Signals

  • Thiazole C5-H: Singlet at approximately δ 7.2-7.5 ppm

  • Aromatic protons from the three phenyl rings: Complex multiplets in the range δ 6.7-7.8 ppm

  • Methoxy groups: Two singlets at approximately δ 3.8-4.0 ppm, each integrating for three protons

13C NMR Predicted Signals

  • C2 of thiazole (imine carbon): Approximately δ 160-165 ppm

  • C4 of thiazole: Approximately δ 150-155 ppm

  • C5 of thiazole: Approximately δ 105-115 ppm

  • Aromatic carbons: Multiple signals in the range δ 110-150 ppm

  • Methoxy carbons: Approximately δ 55-60 ppm

These predictions are based on the spectral characteristics of related thiazole derivatives described in the literature .

Mass Spectrometry

The compound would likely display a molecular ion peak corresponding to its molecular weight, with fragmentation patterns involving:

  • Loss of methoxy groups

  • Cleavage of the thiazole ring

  • Fragmentation of phenyl rings

Structure-Property Relationships

Electronic Properties

The electronic distribution within 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine is influenced by several factors:

  • The electron-donating methoxy groups increase electron density in the phenyl ring and potentially affect the thiazole ring through conjugation.

  • The imine functionality creates an extended conjugated system throughout the molecule.

  • The nitrogen atom at position 3 participates in resonance with both the thiazole ring and its attached phenyl group.

These electronic features likely contribute to the compound's reactivity, stability, and potential interactions with biological targets.

Conformational Analysis

The molecule likely adopts a non-planar conformation due to steric interactions between the multiple aromatic rings. The phenyl groups attached to the nitrogen atoms may rotate to minimize steric repulsion while maintaining conjugation with the thiazole ring. This conformational flexibility could impact the compound's ability to interact with biological targets such as enzyme binding sites or receptor pockets.

Comparison with Related Compounds

Structural Analogues

Several related compounds provide insights into the potential properties of 4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine:

  • 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine shares the 3,4-dimethoxyphenyl substituent at position 4 but differs in having an amine rather than an imine at position 2 and a 4-methoxyphenyl group instead of a phenyl group .

  • 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine shares the N,3-diphenyl-1,3-thiazol-2-imine core structure but has a methyl group at position 4 instead of the 3,4-dimethoxyphenyl group .

These structural differences likely result in distinct biological activity profiles and physicochemical properties.

Structure-Activity Relationship Table

CompoundKey Structural DifferencePredicted Impact on Activity
4-(3,4-dimethoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imineTarget compoundBaseline for comparison
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amineAmine vs. imine at C2; 4-methoxyphenyl vs. phenylPotentially altered hydrogen bonding capability; modified lipophilicity
4-methyl-N,3-diphenyl-1,3-thiazol-2-imineMethyl vs. 3,4-dimethoxyphenyl at C4Reduced molecular weight; decreased polarity; altered electronic distribution
2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesDifferent heterocyclic core structureDifferent spatial arrangement of pharmacophores; altered binding profiles

This comparison highlights how subtle structural modifications can significantly impact a compound's properties and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator